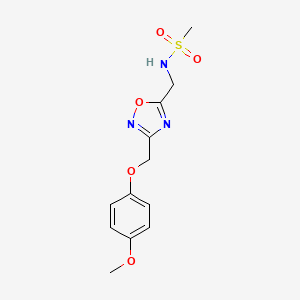

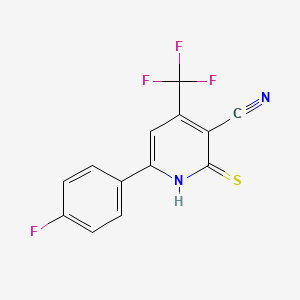

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

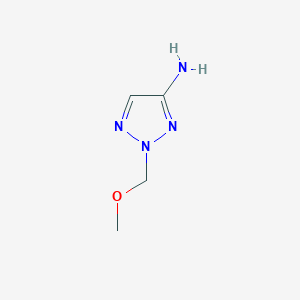

The compound “4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine” is a complex organic molecule that contains an indole and a thiazole ring. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and thiazole rings in separate steps, followed by their connection via an amine linkage. The indole ring could potentially be synthesized using Fischer indole synthesis or Madelung synthesis , while the thiazole ring could be synthesized using the Hantzsch thiazole synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine group. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions . The thiazole ring, on the other hand, is more reactive towards nucleophilic attack due to the presence of the sulfur atom .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

A study investigated derivatives of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for their activity on HIV-1 Reverse Transcriptase (RT) associated functions. The introduction of specific groups in the molecular structure of these compounds resulted in activity towards both DNA polymerase and ribonuclease H, indicating potential use in antiviral therapies against HIV-1 (Meleddu et al., 2016).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. Specific compounds demonstrated significant inhibitory effects on bacterial and fungal growth, highlighting their potential application in the development of new antimicrobial agents (Thadhaney et al., 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have shown promising anti-inflammatory and analgesic activities. These compounds, through various synthetic pathways, exhibited better ulcerogenic activity and lesser degree of side effects compared to standard drugs, suggesting their potential as novel anti-inflammatory and analgesic agents (Bhati & Kumar, 2008).

Cancer Research

Several studies have indicated the potential of this compound derivatives in cancer research. Some compounds have shown cytotoxic activity on carcinoma cell lines and potential as anticancer agents, particularly in the context of melanoma and peritoneal mesothelioma. These compounds have been found to inhibit cell proliferation, induce apoptosis, and enhance the cytotoxic effects of other chemotherapy drugs (Grozav et al., 2017), (Carbone et al., 2013).

Sensor Technology

Novel Schiff bases derived from compounds structurally similar to this compound have been synthesized and used in the development of ion-selective electrodes. These electrodes have been shown to effectively detect Nd3+ ions, demonstrating their potential application in environmental monitoring and analytical chemistry (Bandi et al., 2013).

将来の方向性

特性

IUPAC Name |

4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTRGJLEGWRZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)